7H-DIBENZO(a,g)CARBAZOLE

Description

Contextualization within N-Heterocyclic Aromatic Hydrocarbons (NAHs) and Polycyclic Aromatic Hydrocarbons (PAHs) Research

7H-Dibenzo[c,g]carbazole is a prominent member of the N-heterocyclic aromatic hydrocarbons (NAHs), a class of compounds that are structurally related to polycyclic aromatic hydrocarbons (PAHs). tandfonline.com PAHs are ubiquitous environmental pollutants formed from the incomplete combustion of organic materials. tandfonline.com NAHs, including DBC, are distinguished by the substitution of at least one carbon atom in the aromatic ring system with a nitrogen atom. tandfonline.com This structural alteration significantly influences their chemical and physical properties.

DBC is considered a high molecular weight, five-ring NAH. While it shares the lipophilic (fat-loving) nature of PAHs, the presence of the nitrogen heteroatom imparts a greater polarity. nih.gov This increased polarity makes DBC more water-soluble and allows it to be metabolized more rapidly than its homocyclic aromatic counterparts. nih.gov NAHs are commonly found alongside PAHs in complex environmental mixtures originating from sources such as tobacco smoke, fossil fuel combustion, and industrial emissions. tandfonline.comacs.org The study of NAHs like DBC is crucial for a comprehensive understanding of the environmental and health impacts of these complex mixtures. tandfonline.com

Significance in Environmental Toxicology and Carcinogenesis Research

The significance of 7H-Dibenzo[c,g]carbazole in environmental toxicology and carcinogenesis research is underscored by its classification as a potent carcinogen. oup.comresearchgate.net It has been identified as a contaminant in various environmental media, including airborne particulates, crude oil, and coal. acs.org Its presence in tobacco smoke is also a notable source of human exposure. inchem.orgiarc.fr

Research has demonstrated that DBC is a local and systemic carcinogen in animal models, inducing tumors in various organs. tandfonline.comnih.gov The International Agency for Research on Cancer (IARC) has classified 7H-Dibenzo[c,g]carbazole as possibly carcinogenic to humans (Group 2B). nih.gov The biotransformation of DBC is a key area of investigation, as its metabolic activation is linked to its toxic and carcinogenic effects. nih.gov The cytochrome P450 (CYP) family of enzymes plays a critical role in metabolizing DBC, leading to the formation of various metabolites. nih.govmedchemexpress.com Some of these metabolites can bind to DNA, forming DNA adducts, which are considered a critical step in the initiation of cancer. oup.commedchemexpress.com

The study of DBC's mutagenic properties has yielded complex results. While some studies reported negative results in certain bacterial reverse mutation assays, others have shown it to be mutagenic, particularly after metabolic activation. acs.orgresearchgate.netinchem.org This highlights the importance of the metabolic pathways in determining the ultimate biological activity of the compound.

Historical Perspective of 7H-Dibenzo[c,g]carbazole Research

The investigation into 7H-Dibenzo[c,g]carbazole has a history spanning several decades. Early research, as summarized by the International Agency for Research on Cancer (IARC), established its carcinogenicity in various animal models as far back as the 1970s. inchem.org An IARC evaluation in 1973 noted that DBC is carcinogenic in mice, rats, and hamsters, exhibiting both local and systemic effects. inchem.org

Subsequent IARC evaluations in 1983 and 1987 further solidified the evidence for its carcinogenicity in experimental animals. inchem.orgiarc.fr Research in the 1980s began to delve into the metabolic pathways of DBC, with studies investigating its metabolism by microsomal enzymes from mouse and rat liver. nih.gov The covalent binding of DBC to DNA and other nucleic acids was also a focus of research during this period, aiming to understand the mechanisms of its carcinogenicity. oup.com

The first reported nitration of DBC occurred in 1932. acs.org However, significant research on its nitrated derivatives did not resume until much later. acs.org More recent research has focused on identifying the specific enzymes involved in its metabolism, such as the CYP1 family, and understanding how these enzymes influence its organ-specific toxicity. researchgate.net The development of sophisticated analytical techniques has allowed for more detailed characterization of DBC metabolites and their interactions with cellular macromolecules. nih.gov

Interactive Data Tables

Physicochemical Properties of 7H-Dibenzo[c,g]carbazole

| Property | Value | Source |

| Molecular Formula | C20H13N | lgcstandards.comlgcstandards.com |

| Molecular Weight | 267.32 g/mol | lgcstandards.comlgcstandards.com |

| Appearance | Yellow Crystalline Solid | chemicalbook.com |

| CAS Number | 194-59-2 | inchem.org |

| Accurate Mass | 267.1048 | lgcstandards.comlgcstandards.com |

Mutagenicity of 7H-Dibenzo[c,g]carbazole and its Derivatives

| Compound | Concentration (μM) | Mutation Frequency (mutants per 10^5 survivors) | Source |

| 7H-Dibenzo[c,g]carbazole (DBC) | 40 | 8.0 ± 2.8 | oup.com |

| 3-OH-DBC | 40 | 4.4 ± 0.8 | oup.com |

| 13c-OH-DBC | 40 | 8.0 ± 3.1 | oup.com |

| N-methyl-DBC | 40 | 12.9 ± 5.4 | oup.com |

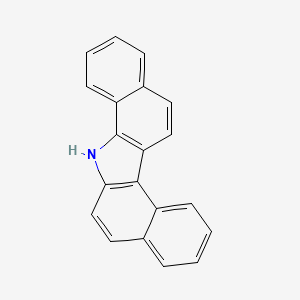

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

12-azapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c1-3-7-15-13(5-1)10-12-18-19(15)17-11-9-14-6-2-4-8-16(14)20(17)21-18/h1-12,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZXZFVGTNEKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C5=CC=CC=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174756 | |

| Record name | 7H-Dibenzo(a,g)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207-84-1 | |

| Record name | 7H-Dibenzo[a,g]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Dibenzo(a,g)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Dibenzo(a,g)carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-DIBENZO(A,G)CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O17D62YK65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Chemistry of 7h Dibenzo C,g Carbazole

Established Synthetic Pathways for 7H-Dibenzo[c,g]carbazole

The synthesis of the core 7H-dibenzo[c,g]carbazole skeleton can be achieved through several established methodologies, primarily involving the construction of the fused ring system from acyclic or smaller cyclic precursors. These methods include classical cyclization reactions and, less commonly, ring contraction strategies from larger heterocyclic systems.

Cyclization reactions represent a fundamental approach to constructing the 7H-dibenzo[c,g]carbazole framework. A prominent method is the Fischer indole synthesis, a classic reaction in heterocyclic chemistry that forms an indole ring from an arylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.org This strategy has been successfully applied to the synthesis of dibenzocarbazoles. For instance, 7H-dibenzo[c,g]carbazole can be prepared from 2-tetralone-β-naphthylhydrazone. wikipedia.org In this process, the intermediate 1,2-dihydro-3,4,5,6-dibenzocarbazole loses a molecule of hydrogen upon heating in the presence of air to yield the final aromatic product. wikipedia.org Similarly, a hydroxylated derivative, 1-hydroxy-7H-dibenzo[c,g]carbazole, has been prepared via a Fischer indole synthesis utilizing 8-methoxy-2-tetralone and 2-naphthylhydrazine as precursors, followed by demethylation. nih.gov

Another effective cyclization approach starts from 2,2'-dihydroxy-1,1'-binaphthyl (BINOL). A general procedure involves heating racemic BINOL with ammonium sulfite monohydrate and aqueous ammonia in an autoclave. This one-pot reaction proceeds at elevated temperatures (e.g., 220°C) over several hours to afford 7H-dibenzo[c,g]carbazole in high yield. chemicalbook.com

Ring contraction of larger sulfur-containing heterocycles provides an alternative, albeit less common, route to the carbazole (B46965) core. This approach is advantageous as it allows regiochemically controlled syntheses of phenothiazine derivatives to be potentially transferred to the corresponding carbazoles. nih.gov The transformation involves the extrusion of the sulfur atom from the phenothiazine ring system.

A specific example demonstrates the conversion of a dibenzophenothiazine to 7H-dibenzo[c,g]carbazole. The reaction of 7-dibenzo[c,h]phenothiazine with lithium metal in tetrahydrofuran (THF) at 50°C results in the formation of 7H-dibenzo[c,g]carbazole in a 33% yield. nih.govresearchgate.net This reaction showcases the feasibility of sulfur extrusion from a fused phenothiazine system to contract the central thiazine ring and form the pyrrole (B145914) ring of the corresponding carbazole. nih.gov The efficiency of such sulfur extrusion reactions can often be improved by the addition of a thiophile, such as triphenylphosphine, to the reaction mixture. nih.gov

Synthesis and Characterization of Functionalized 7H-Dibenzo[c,g]carbazole Derivatives for Research

The synthesis of functionalized 7H-dibenzo[c,g]carbazole derivatives is crucial for investigating the structure-activity relationships of this compound class. Research efforts have focused on introducing hydroxyl, nitro, and acetyl groups at various positions on the dibenzocarbazole (B1207471) skeleton.

Several monohydroxylated derivatives of 7H-dibenzo[c,g]carbazole (DBC) have been synthesized and characterized for research purposes. nih.gov The synthetic strategies vary depending on the desired position of the hydroxyl group.

1-Hydroxy-7H-dibenzo[c,g]carbazole (1-OH-DBC): This derivative is prepared using the Fischer indole synthesis, starting from 8-methoxy-2-tetralone and 2-naphthyl-hydrazine, followed by a demethylation step using boron tribromide. nih.gov

2-Hydroxy-, 3-Hydroxy-, and 4-Hydroxy-7H-dibenzo[c,g]carbazole (2-OH-DBC, 3-OH-DBC, 4-OH-DBC): The synthesis of these phenolic derivatives has been reported, allowing for their complete characterization by various spectroscopic methods, including UV, IR, fluorescence, high-resolution NMR, and high-resolution mass spectrometry. nih.gov

5-Hydroxy-7H-dibenzo[c,g]carbazole (5-OH-DBC): The synthesis of this isomer is achieved through the hydrolysis of 5-acetoxy-N-acetyl-DBC. nih.gov

13c-Hydroxy-7H-dibenzo[c,g]carbazole (13c-OH-DBC): This derivative can be formed through rearrangement and hydrolysis reactions when the parent compound, DBC, is treated with benzoyl peroxide. nih.gov

Nitration of 7H-dibenzo[c,g]carbazole and its hydroxylated analogues has been systematically studied. The nitro group is introduced exclusively at the 5 and/or the symmetrically equivalent 9 position of the DBC core. Nitration is typically carried out using nitric acid in an acetic acid solvent. For example, reacting DBC with a slight excess of nitric acid in acetic acid at 90-95°C yields 5-nitro-DBC.

Nitrated hydroxy-DBC derivatives are generally prepared by first nitrating the corresponding acetoxy-DBC precursor. The protective acetyl group is subsequently removed by hydrolysis to yield the final nitrophenolic product. This method has been used to synthesize hydroxylated derivatives of 5-nitro-DBC, where the hydroxyl group is located at the 2, 3, or 4 position.

Below is a table summarizing the characterization data for several synthesized nitrated DBC derivatives.

| Compound | Melting Point (°C) | Molecular Formula | Calculated Mass (HR-MS) | Found Mass (HR-MS) |

|---|---|---|---|---|

| 5-Nitro-DBC | 170–172 | C₂₀H₁₂N₂O₂ | 312.0899 | 312.0888 |

| 5,9-Dinitro-DBC | >300 | C₂₀H₁₁N₃O₄ | 357.0750 | 357.0741 |

| 2-Hydroxy-5-nitro-DBC | 257–259 | C₂₀H₁₂N₂O₃ | 328.0848 | 328.0847 |

| 3-Hydroxy-5-nitro-DBC | 275–276 | C₂₀H₁₂N₂O₃ | 328.0848 | 328.0850 |

| 4-Hydroxy-5-nitro-DBC | 233–235 | C₂₀H₁₂N₂O₃ | 328.0848 | 328.0840 |

Acetylated derivatives of 7H-dibenzo[c,g]carbazole serve as important intermediates in the synthesis of other functionalized compounds. For example, N-acetyl-DBC can be used as a starting material for nitration reactions. The preparation of 5-hydroxy-DBC involves the hydrolysis of 5-acetoxy-N-acetyl-DBC, highlighting the use of both N-acetylation and O-acetylation as part of a synthetic strategy. nih.gov Furthermore, the synthesis of N-acetyl-5-nitro-DBC has been reported, which is formed by the nitration of N-acetyl-DBC. This acetylated and nitrated derivative can then be hydrolyzed under basic conditions (e.g., NaOH in methanol (B129727)/water) to yield 5-nitro-DBC.

Methylated Derivatives

The synthesis of methylated derivatives of 7H-Dibenzo[c,g]carbazole (DBC) has been documented, with a primary focus on N-methylation. The N-methyl derivative, N-methyl-7H-dibenzo[c,g]carbazole, is a key compound for studying the biological activities associated with the nitrogen atom of the carbazole ring system. nih.gov One established synthetic route involves the reaction of 7H-Dibenzo[c,g]carbazole with iodomethane. chemicalbook.com This reaction provides a direct method for the preparation of the N-methylated product. The characterization of N-methyl-DBC has been thoroughly accomplished using various spectroscopic methods, including UV, IR, fluorescence, high-resolution NMR spectra, and high-resolution mass spectrometry, confirming its structure. nih.gov

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 7H-Dibenzo[c,g]carbazole | Iodomethane | N-methyl-7H-dibenzo[c,g]carbazole | chemicalbook.com |

Chemical Reactivity Studies Relevant to Biological and Environmental Transformations

Nitration Reactions

The nitration of 7H-Dibenzo[c,g]carbazole has been investigated to understand the formation of nitrated derivatives, which are found in the environment and exhibit significant biological activity. acs.orgacs.org Studies have shown that the nitro group is introduced exclusively at the 5 and/or the symmetric 9 position of the DBC ring system. acs.orgacs.org

The synthesis of 5-nitro-DBC can be achieved by reacting DBC in glacial acetic acid with diluted nitric acid at elevated temperatures (90−95 °C). acs.org One specific method involves adding 1.4 M nitric acid to a solution of DBC in acetic acid and stirring the mixture for 5 hours, resulting in a 78% yield of 5-nitro-DBC after purification. acs.org An alternative pathway to 5-nitro-DBC starts from N-acetyl-DBC, which is nitrated and subsequently hydrolyzed to yield the final product. acs.org

For the synthesis of the dinitrated derivative, 5,9-dinitro-DBC, more concentrated nitric acid is used. Reacting DBC in glacial acetic acid with concentrated nitric acid (70%) at 90-95 °C for 4 hours yields dark red crystals of 5,9-dinitro-DBC with a high yield of 98%. acs.org

| Product | Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 5-Nitro-7H-dibenzo[c,g]carbazole | 7H-Dibenzo[c,g]carbazole | Diluted Nitric Acid (1.4 M), Acetic Acid | 90-95 °C, 5 h | 78% | acs.org |

| 5,9-Dinitro-7H-dibenzo[c,g]carbazole | 7H-Dibenzo[c,g]carbazole | Concentrated Nitric Acid (70%), Acetic Acid | 90-95 °C, 4 h | 98% | acs.org |

Oxidation Reactions

Oxidation is a critical transformation pathway for 7H-Dibenzo[c,g]carbazole, particularly in biological systems where it leads to the formation of phenolic metabolites. acs.orgacs.org The cytochrome P450 (CYP) family of enzymes plays a central role in the metabolism of DBC, leading to various hydroxylated derivatives. nih.gov In vitro and in vivo metabolism studies have demonstrated that DBC is converted to phenolic products. acs.orgacs.org

Metabolites of DBC have been isolated from rat liver microsomal incubations, with studies showing that metabolism in rat liver cells predominantly yields phenols. nih.gov Specific characterized oxidative metabolites include 2-hydroxy-DBC, 3-hydroxy-DBC, and 4-hydroxy-DBC. nih.gov These oxidation reactions are significant as the resulting hydroxylated derivatives can exhibit different biological activities compared to the parent compound. acs.org Besides enzymatic oxidation, aldo-keto reductase-catalyzed oxidation has also been implicated in the metabolic activation of DBC. nih.gov

| Metabolite | Transformation Type | Biological System/Enzyme Family | Reference |

|---|---|---|---|

| 2-hydroxy-DBC | Hydroxylation (Oxidation) | Rat Liver Microsomes (Cytochrome P450) | nih.gov |

| 3-hydroxy-DBC | Hydroxylation (Oxidation) | Rat Liver Microsomes (Cytochrome P450) | nih.gov |

| 4-hydroxy-DBC | Hydroxylation (Oxidation) | Rat Liver Microsomes (Cytochrome P450) | nih.gov |

Electrophilic Reactivity

The electrophilic nature of 7H-Dibenzo[c,g]carbazole and its derivatives is fundamental to their biological mechanisms of action. Theoretical studies suggest that an increase in the density of positive charges at specific carbon positions—namely 1, 3, 6, 9, 10, and 12—intensifies the electrophilic reactivity at these sites. acs.org This enhanced reactivity facilitates interactions with nucleophilic sites in cellular macromolecules like DNA. acs.org

The biological activity of DBC metabolites is often linked to the formation of reactive electrophiles. For instance, the mutagenicity of nitro-hydroxy-DBC isomers is consistent with the resonance stabilization of a positive charge on the arylnitrenium ion. acs.orgacs.org This arylnitrenium ion, formed from the nitro functional group, is proposed to be the active electrophile responsible for genotoxic effects. acs.orgacs.org These findings highlight that the nitrogen atom and specific ring carbons are key sites for metabolic activation, leading to the formation of electrophilic species that can initiate toxic effects. nih.govnih.gov

Environmental Occurrence and Exposure Dynamics of 7h Dibenzo C,g Carbazole

Environmental Sources and Formation Processes

Incomplete Combustion Products of Organic Matter

7H-Dibenzo[c,g]carbazole (DBC) is not commercially produced or used. nj.gov Instead, it is a nitrogen-containing heterocyclic aromatic compound that forms during the incomplete combustion of organic materials. nih.govresearchgate.netnih.govresearchgate.net Its presence is well-documented in various environmental sources resulting from such processes.

Key sources of 7H-Dibenzo[c,g]carbazole include:

Fossil Fuels: It is found in complex mixtures derived from the pyrolysis of fossil fuels and is a component of coal tar and coal distillates. nih.govnih.govoup.comnih.gov

Tobacco Smoke: 7H-Dibenzo[c,g]carbazole is a known constituent of tobacco and cigarette smoke. nj.govnih.govnih.govoup.comnih.gov

Wood Smoke: The incomplete combustion of wood also leads to the formation and release of this compound. nih.gov

Automobile Emissions: Emissions from vehicles contribute to the environmental burden of 7H-Dibenzo[c,g]carbazole. acs.orgacs.org

Airborne Particulate Matter: As a product of various combustion processes, it is detected in airborne particulate matter. acs.orgacs.org

Nitrated derivatives of 7H-Dibenzo[c,g]carbazole can also be formed in the atmosphere through the transformation of the parent compound with nitrogen dioxide. acs.orgacs.org

Co-occurrence in Complex Organic Mixtures

7H-Dibenzo[c,g]carbazole is typically not found in isolation but rather as a component of complex organic mixtures. nih.govresearchgate.net It co-occurs with a variety of other polycyclic aromatic hydrocarbons (PAHs) and their derivatives in environmental samples. nih.govresearchgate.net For instance, it is found alongside compounds like benzo[a]pyrene (B130552) in mixtures originating from combustion processes. tandfonline.com Its presence has been identified in creosote, a complex mixture of coal tar distillation products. Workers exposed to coke oven emissions, which contain a variety of PAHs, have shown increased incidences of certain cancers. nih.gov

Environmental Persistence and Bioaccumulation Potential

7H-Dibenzo[c,g]carbazole is recognized for its persistence in the environment and its potential to bioaccumulate. nih.govresearchgate.net Despite being highly lipophilic (fat-soluble), it is more water-soluble and is metabolized more rapidly than some homocyclic aromatic compounds. nih.govresearchgate.net However, its characteristics, including a high potential for bioaccumulation and environmental persistence, suggest it can have significant biological impacts even at low concentrations. nih.govresearchgate.net The California Safe Cosmetics Program has identified bioaccumulation and environmental persistence as hazard traits for this compound. nih.gov

Routes of Exposure in Experimental Carcinogenesis Studies

In experimental animal studies investigating its carcinogenic properties, various routes of exposure have been utilized to assess the toxicological effects of 7H-Dibenzo[c,g]carbazole. These routes are crucial for understanding how the compound can induce tumors in different tissues.

The primary routes of administration in these studies include:

Topical Application (Dermal): Direct application to the skin has been shown to induce skin and liver tumors in mice. nih.govepa.gov

Oral Administration (Gavage): Studies involving the administration of 7H-Dibenzo[c,g]carbazole by gavage (oral tube) have resulted in the development of forestomach tumors in mice. ca.gov

Subcutaneous Injection: Injecting the compound under the skin has led to the formation of skin tumors and sarcomas at the injection site. epa.gov

Intraperitoneal Injection: Injection into the abdominal cavity has been used to study its effects on internal organs, leading to the development of lung tumors in mice. epa.gov

Intratracheal Administration: Direct administration into the trachea of hamsters has been used to study its clearance from the respiratory tract. nih.gov

These experimental routes of exposure have been instrumental in demonstrating the multi-site carcinogenic potential of 7H-Dibenzo[c,g]carbazole in animal models. epa.gov

Metabolic Biotransformation and Activation Pathways of 7h Dibenzo C,g Carbazole

Role of Cytochrome P450 (CYP) Enzymes in 7H-Dibenzo[c,g]carbazole Metabolism

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of 7H-dibenzo[c,g]carbazole (DBC). nih.govmedchemexpress.com These enzymes, particularly those in the CYP1 family, are responsible for the initial oxidative metabolism of this potent carcinogen. oup.comnih.gov The activity and specificity of these enzymes are key determinants of whether DBC is detoxified or activated to genotoxic metabolites. oup.comnih.gov

Specificity of CYP1 Family Enzymes (CYP1A1, CYP1A2, CYP1B1)

The metabolism of 7H-dibenzo[c,g]carbazole (DBC) is significantly influenced by the CYP1 family of enzymes, with each isoform—CYP1A1, CYP1A2, and CYP1B1—exhibiting distinct metabolic profiles for DBC in both mice and humans. oup.comnih.gov Studies using knockout mice have revealed that in the liver, CYP1A2 is the primary enzyme for DBC metabolism in its non-induced state, while CYP1A1 takes the lead after induction with β-naphthoflavone. oup.comnih.gov In the lungs of induced mice, both CYP1B1 and, to a lesser degree, CYP1A1 are involved in its metabolism. oup.comnih.gov

In vitro experiments with human CYP1 enzymes have further elucidated their specific roles. oup.com Human CYP1A1 primarily generates (5+6)-OH-DBC, followed by 3-OH-DBC, and then equal amounts of 1-OH and 4-OH-DBC, and finally 2-OH-DBC. oup.com Human CYP1A2 shows a strong preference for producing (5+6)-OH-DBC, with much lower levels of 3-OH-DBC and no detectable formation of 1-OH, 2-OH, or 4-OH metabolites. oup.com In contrast, human CYP1B1 predominantly forms 4-OH-DBC, followed by (5+6)-OH-DBC, 3-OH-DBC, and 1-OH-DBC, with no 2-OH-DBC being produced. oup.com This specificity is critical, as lung CYP1B1's production of 4-OH-DBC is particularly noteworthy because this metabolite is considered potent in leading to the formation of DBC-DNA adducts. oup.comnih.gov

| Enzyme | Primary Metabolite(s) | Secondary/Minor Metabolites | Metabolites Not Detected |

|---|---|---|---|

| CYP1A1 | (5+6)-OH-DBC | 3-OH-DBC > 1-OH-DBC = 4-OH-DBC > 2-OH-DBC | |

| CYP1A2 | (5+6)-OH-DBC | 3-OH-DBC | 1-OH, 2-OH, 4-OH |

| CYP1B1 | 4-OH-DBC | (5+6)-OH-DBC > 3-OH-DBC > 1-OH-DBC | 2-OH |

Regioselectivity of Hydroxylation (e.g., 1-OH, 2-OH, 3-OH, 4-OH, 5+6-OH)

The hydroxylation of 7H-dibenzo[c,g]carbazole (DBC) by CYP1 enzymes is a highly regioselective process, meaning the position on the molecule where the hydroxyl group is added is specific to the enzyme involved. oup.com This initial hydroxylation is a critical step that can lead to either detoxification or metabolic activation of the carcinogen. oup.comnih.gov

In studies with mouse liver microsomes induced with β-naphthoflavone, a comparison of metabolite profiles suggests that CYP1A1 is primarily responsible for generating 1-OH, 2-OH, and (5+6)-OH-DBC. oup.comnih.gov In the same system, CYP1A2 predominantly produces (5+6)-OH-DBC, while CYP1B1 mainly forms 4-OH-DBC. oup.comnih.gov

A similar pattern of regioselectivity is observed with human CYP1 enzymes. oup.com Human CYP1A1 produces a range of hydroxylated metabolites, with the order of abundance being (5+6)-OH-DBC > 3-OH > 1-OH = 4-OH > 2-OH. oup.com Human CYP1A2 is more selective, primarily forming (5+6)-OH-DBC and a much smaller amount of 3-OH-DBC, with no detectable levels of 1-OH, 2-OH, or 4-OH metabolites. oup.com Human CYP1B1 shows a preference for producing 4-OH-DBC, followed by (5+6)-OH, 3-OH, and 1-OH, but does not generate 2-OH-DBC. oup.com The formation of 4-OH-DBC by lung CYP1B1 is of particular toxicological significance as it is a potent metabolite leading to DNA adducts. oup.comnih.gov

Impact of Aromatic Hydrocarbon Receptor (AhR) Regulation on Metabolic Enzyme Induction

The Aromatic Hydrocarbon Receptor (AhR) plays a crucial role in regulating the expression of genes encoding for metabolic enzymes, including the CYP1 family, which are involved in the biotransformation of 7H-dibenzo[c,g]carbazole (DBC). oup.comnih.gov Research has demonstrated that the induction of AhR-regulated genes, such as those in the CYP1 family, can actually decrease the genotoxicity of DBC. oup.comnih.gov

This was evidenced in studies using AhR null mice (Ahr-/-), which showed significantly higher levels of DBC-DNA adducts compared to their wild-type counterparts. oup.comnih.gov This finding suggests that the AhR-mediated induction of metabolic enzymes provides a protective effect by enhancing the detoxification of DBC. oup.comnih.gov Therefore, the AhR signaling pathway is a key determinant of the metabolic fate of DBC and can influence an individual's susceptibility to its carcinogenic effects. oup.comnih.gov

Identification and Characterization of Major Metabolic Intermediates and Phenolic Derivatives

The metabolism of 7H-dibenzo[c,g]carbazole (DBC) in vitro, particularly by microsomal fractions from the livers of mice and rats treated with 3-methylcholanthrene (B14862), results in the production of several identifiable metabolites. nih.gov Studies have shown that both species produce a similar profile of twelve compounds. nih.gov

The major metabolites identified are phenolic derivatives, with 5-OH-DBC being the most abundant, accounting for approximately 60% of the metabolites, including its spontaneously formed dimer. nih.gov The second most prevalent metabolite is 3-OH-DBC, making up about 14%. nih.gov Other minor monohydroxylated derivatives that have been identified through co-chromatography with synthetic standards include 2-OH-DBC, 4-OH-DBC, and 6-OH-DBC. nih.gov

In addition to these phenolic derivatives, a dihydrodiol has been detected in smaller quantities (4-6%). nih.gov This metabolite has been tentatively identified as 3,4-dihydroxy-3,4-dihydro-DBC. nih.gov Further oxidation of one of the phenolic metabolites has also been observed. nih.gov In some systems, such as the isolated perfused rabbit lung, 7-hydroxy-dibenzo[c,g]carbazole has been identified as a major metabolite. nih.gov

| Metabolite | Relative Abundance/Notes |

|---|---|

| 5-OH-DBC | Major metabolite (~60%, including dimer) |

| 3-OH-DBC | Significant metabolite (~14%) |

| 2-OH-DBC | Minor metabolite |

| 4-OH-DBC | Minor metabolite |

| 6-OH-DBC | Minor metabolite |

| 3,4-dihydroxy-3,4-dihydro-DBC | Minor metabolite (4-6%) |

| 7-hydroxy-dibenzo[c,g]carbazole | Major metabolite in isolated perfused rabbit lung |

Alternative Metabolic Activation Pathways

While cytochrome P450-mediated hydroxylation is a primary metabolic pathway for 7H-dibenzo[c,g]carbazole (DBC), alternative activation mechanisms also contribute to its biological activity. nih.gov These pathways can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules. nih.gov

One-Electron Activation

In a study involving mouse liver, the depurinating DBC-5-N7-Gua adduct, which is formed through one-electron oxidation, constituted only about 0.4% of the total measured adducts. nih.gov The vast majority, 99.6%, were stable adducts detected by other methods. nih.gov While these findings confirm that one-electron oxidation of DBC does occur in vivo, they indicate that it is not the primary mechanism of activation. nih.govoup.com Other pathways, such as those involving aldo-keto reductase-catalyzed oxidation, are also considered to be involved in the metabolic activation of DBC. nih.govresearchgate.net

Aldo-Keto Reductase-Catalyzed Oxidation

A significant pathway in the metabolic activation of 7H-Dibenzo[c,g]carbazole involves oxidation catalyzed by aldo-keto reductases (AKRs). nih.govresearchgate.net This enzymatic process contributes to the conversion of DBC into more reactive, and potentially carcinogenic, metabolites.

AKRs, such as those from the AKR1C subfamily, are known to oxidize polycyclic aromatic hydrocarbon (PAH) trans-dihydrodiols into reactive and redox-active o-quinones. researchgate.netscispace.com This mechanism is considered a key step in the activation of many PAHs. scispace.comoup.com Specifically, AKR1A1 and members of the AKR1C subfamily (AKR1C1-AKR1C4) are implicated in the metabolic activation of PAH trans-dihydrodiols. scispace.com In the case of DBC, this oxidation pathway is thought to lead to the formation of DBC-3,4-dione, which is considered a potential ultimate carcinogenic metabolite. researchgate.netresearchgate.net

Formation of Reactive o-Quinones (e.g., DBC-3,4-dione)

The formation of reactive ortho-quinones (o-quinones) represents a critical metabolic activation pathway for 7H-Dibenzo[c,g]carbazole. researchgate.net It is hypothesized that DBC is metabolically activated through oxidation to these o-quinones, which are reactive Michael acceptors capable of forming both stable and depurinating DNA adducts. researchgate.netunimas.my

The specific metabolite, DBC-3,4-dione, has been synthesized chemically from its precursors, 3-hydroxy-DBC or 4-hydroxy-DBC. researchgate.netresearchgate.nettandfonline.com Research has shown that DBC-3,4-dione readily reacts with nucleophiles. researchgate.nettandfonline.com This high reactivity is significant because it can lead to the formation of covalent adducts with biological macromolecules like DNA.

Studies have successfully identified numerous adducts formed from the reaction of DBC-3,4-dione with nucleic acid bases and nucleosides, including adenine, cytosine, 2'-deoxyguanosine, and guanosine. unimas.mynih.gov Importantly, when mice were treated with DBC-3,4-dione, a major DNA adduct was identified in their liver tissue that chromatographically matched one of the primary adducts found in the livers of mice treated with the parent compound, DBC. unimas.mynih.gov This finding provides strong evidence that the formation of DBC-3,4-dione is a relevant in vivo metabolic pathway leading to genotoxicity.

Table 1: Characterized Adducts from the Reaction of DBC-3,4-dione with Nucleic Acid Bases/Nucleosides

| Reactant | Characterized Adduct |

|---|---|

| Adenine (Ade) | 7-[3,4-dione-DBC-1-yl]-Ade |

| Cytosine (Cyt) | N4-[3,4-dione-DBC-1-yl]-Cyt |

| Cytosine (Cyt) | 5-[3,4-dione-DBC-1-yl]-Cyt |

| 2'-deoxyguanosine (dGuo) | N2-[3,4-dihydroxy-DBC-1-yl]-dGuo (two conformational isomers) |

| Guanosine (Guo) | N2-[3,4-dihydroxy-DBC-1-yl]-Guo (two conformational isomers) |

Nitroreduction and Ring Oxidation Pathways for Nitrated Derivatives

Nitrated derivatives of 7H-Dibenzo[c,g]carbazole undergo metabolic activation through two primary pathways: nitroreduction and ring oxidation. acs.orglookchem.com Research on synthesized nitrated and nitrophenolic metabolites of DBC indicates that these pathways contribute to their mutagenic potential. acs.orgacs.org

The mutagenicity of nitrated DBCs was found to be higher than the parent compound in Salmonella typhimurium strain TA98. acs.org Notably, 5,9-dinitro-DBC exhibited stronger mutagenic activity than 5-nitro-DBC, particularly in the presence of a rat liver homogenate (S9). acs.org The higher reduction potential of 5,9-dinitro-DBC compared to 5-nitro-DBC underscores the role of nitroreduction in the activation process. acs.org

Simultaneously, ring oxidation is also a critical activation step. acs.org Hydroxyl derivatives of 5-nitro-DBC, where a hydroxyl group is present at the 2, 3, 4, 10, or 12 position, showed greater mutagenicity than 5-nitro-DBC itself. acs.org This suggests that a combination of nitroreduction and ring oxidation contributes to the activation of nitro-DBC. acs.org The proposed mechanism involves the formation of a highly reactive arylnitrenium ion from the nitro functional group, which then acts as the electrophile responsible for genotoxic effects. acs.org

Table 2: Relative Mutagenicity of Nitrated DBC Derivatives

| Compound | Key Finding | Implied Activation Pathway |

|---|---|---|

| 5,9-Dinitro-DBC | Stronger mutagenic response than 5-nitro-DBC. acs.org | Nitroreduction |

| Hydroxylated 5-nitro-DBCs | Stronger mutagenic response than 5-nitro-DBC. acs.org | Ring Oxidation |

Data sourced from reference acs.org.

Photoactivation and Phototoxicity Mechanisms under UVA Light

Due to its extended aromatic ring system, 7H-Dibenzo[c,g]carbazole can be photoactivated by ultraviolet A (UVA) light, even at physiologically relevant doses, leading to significant genotoxicity and oxidative stress. nih.govresearchgate.net This photoactivation potentiates the compound's toxic effects. nih.gov

Studies on human skin keratinocytes (HaCaT cells) have demonstrated that co-exposure to DBC or its methyl derivatives and UVA radiation results in a sharp, dose-dependent decrease in cell viability. nih.gov This increased cytotoxicity is accompanied by:

Increased DNA Damage : A significant rise in DNA strand breaks is observed. nih.gov

Generation of Reactive Oxygen Species (ROS) : The treatment leads to higher levels of intracellular ROS. nih.gov

Oxidative Damage : There is a notable increase in oxidative damage to DNA. nih.gov

The mechanism behind this phototoxicity involves the conversion of the relatively harmless chemical into toxic photoproducts through processes associated with the generation of ROS. researchgate.netnih.gov This amplification of toxicity may contribute to the adverse health effects of UVA radiation, potentially increasing the incidence of skin cancer. nih.gov Consistent with these findings, an inhibition of the antioxidant enzyme superoxide (B77818) dismutase, but not glutathione (B108866) peroxidase, was detected in cells treated with DBC and UVA light. nih.gov

Tissue-Specific Differences in 7H-Dibenzo[c,g]carbazole Biotransformation

The metabolic pathways of 7H-Dibenzo[c,g]carbazole are not uniform across all tissues, and these differences are believed to contribute to the tissue-specific carcinogenicity of the compound and its derivatives. nih.govresearchgate.netresearchgate.net The expression profiles of various metabolizing enzymes, particularly the cytochrome P450 (CYP) family, play a pivotal role in determining how DBC is processed in different organs. nih.govoup.com

It has been proposed that the site of biotransformation on the DBC molecule dictates its carcinogenic target. Sarcomagenic activity, for instance, is thought to depend on biotransformation at the ring-carbon atoms, a pathway where CYP1A1 is involved. nih.gov In contrast, liver carcinogenicity appears to be linked to activity involving the heterocyclic nitrogen atom. nih.gov

Studies using mouse models have elucidated the specific roles of CYP enzymes in different tissues:

Liver : In non-induced liver, CYP1A2 is primarily responsible for DBC metabolism. However, in induced liver (e.g., after exposure to an inducer like β-naphthoflavone), CYP1A1 becomes the dominant metabolizing enzyme. oup.com

Lung : In the lung of non-induced mice, CYP1 enzymes play a minor role. In induced mice, however, CYP1B1, and to a lesser degree CYP1A1, are the key enzymes participating in DBC metabolism. oup.com

The use of different human cell lines, such as skin keratinocytes (HaCaT) and liver cancer cells (HepG2), further supports the concept of tissue-specific activation. researchgate.net Synthetic derivatives of DBC, such as the strict hepatocarcinogen 5,9-dimethyl-DBC and the skin-specific carcinogen N-methyl-DBC, show different patterns of DNA damage in these cell lines, reflecting the unique metabolic capabilities of each tissue type. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 7H-Dibenzo[c,g]carbazole | DBC |

| 3-hydroxy-7H-dibenzo[c,g]carbazole | 3-OH-DBC |

| 4-hydroxy-7H-dibenzo[c,g]carbazole | 4-OH-DBC |

| 7H-Dibenzo[c,g]carbazole-3,4-dione | DBC-3,4-dione |

| 5-nitro-7H-dibenzo[c,g]carbazole | 5-nitro-DBC |

| 5,9-dinitro-7H-dibenzo[c,g]carbazole | 5,9-dinitro-DBC |

| 2-hydroxy-5-nitro-7H-dibenzo[c,g]carbazole | 2-OH-5-nitro-DBC |

| 5,9-dimethyl-7H-dibenzo[c,g]carbazole | 5,9-dimethyl-DBC / DiMeDBC |

| N-methyl-7H-dibenzo[c,g]carbazole | N-methyl-DBC / N-MeDBC |

| Adenine | Ade |

| Cytosine | Cyt |

| 2'-deoxyguanosine | dGuo |

| Guanosine | Guo |

| β-naphthoflavone | BNF |

| Polycyclic Aromatic Hydrocarbon | PAH |

Molecular and Cellular Mechanisms of 7h Dibenzo C,g Carbazole Genotoxicity and Carcinogenesis

DNA Adduct Formation and Repair Mechanisms

The carcinogenicity of 7H-Dibenzo[c,g]carbazole (DBC) is intrinsically linked to its ability to form covalent bonds with DNA, creating DNA adducts. This process is a critical initiating event in chemical carcinogenesis, leading to mutations if not properly repaired.

7H-Dibenzo[c,g]carbazole is known to form both stable and unstable DNA adducts. oup.com The formation of unstable, or depurinating, adducts is a consequence of one-electron oxidation, a proposed metabolic activation pathway. oup.comoup.com This pathway results in radical cation intermediates that are electrophilic and react with DNA. oup.com These adducts are prone to spontaneous depurination, leaving behind an apurinic site in the DNA, which can be mutagenic if not repaired. oup.com Specific depurinating adducts, such as DBC-6-N7-Ade, have been identified. oup.com

In addition to unstable adducts, DBC also forms stable DNA adducts. researchgate.net These adducts result from different metabolic activation pathways, such as the formation of o-quinones, which are reactive Michael acceptors. researchgate.net Studies using ³²P-postlabeling techniques have detected multiple stable DBC-DNA adducts in various tissues, including the lungs and liver of mice treated with DBC. nih.gov For instance, as many as seven distinct stable DBC-DNA adducts have been observed in mouse lung tissue. nih.gov

Research into the binding of DBC to nucleic acids has shown that it covalently binds to both RNA and DNA following metabolic activation. nih.gov In vitro studies using microsomal enzyme assays have demonstrated a clear preference for DBC to bind to polyguanylic acid (poly[G]) over other polynucleotides. nih.gov

The specific sites of adduction on DNA bases have also been investigated. One-electron oxidation of DBC leads to the formation of adducts at the N7 position of adenine (DBC-6-N7-Ade) and potentially the C8 position of guanine. oup.com Other research points to the formation of adducts from DBC-3,4-dione, a metabolite of DBC, reacting with various nucleic acid bases. Characterized adducts include those formed with adenine (7-[3,4-dione-DBC-1-yl]-Ade), cytosine (N4-[3,4-dione-DBC-1-yl]-Cyt and 5-[3,4-dione-DBC-1-yl]-Cyt), and 2'-deoxyguanosine (N²-[3,4-dihydroxy-DBC-1-yl]-dGuo). researchgate.net The structural analysis of these adducts indicates that binding occurs through various positions on the DBC molecule to the exocyclic amino groups or other positions on the DNA bases.

Like many polycyclic aromatic compounds, DBC is not directly reactive with DNA and requires metabolic activation to exert its genotoxic effects. oup.comoup.com This bioactivation process transforms the chemically inert DBC into electrophilic metabolites capable of covalently binding to nucleophilic sites on DNA.

The cytochrome P450 (CYP) enzyme system, particularly the CYP1A subfamily, plays a crucial role in the metabolic activation of DBC. nih.gov Studies using Chinese hamster V79 cell lines engineered to express human CYP enzymes have shown that CYP1A1 is highly effective in activating DBC to form DNA adducts. nih.gov In these cells, DBC treatment led to the formation of five distinct DNA adducts, with the highest levels observed in the CYP1A1-expressing cell line. nih.gov CYP1A2 is also capable of activating DBC, but to a lesser extent, producing a different pattern of DNA adducts. nih.gov The metabolic profile of DBC often results in the formation of phenol intermediates, and the 3-OH metabolite of DBC has been proposed as a key proximate genotoxicant. oup.com

One-electron oxidation has been explored as another significant pathway for DBC activation, leading to the formation of radical cations that react with DNA. oup.comoup.com However, research comparing in vitro and in vivo results suggests that while this pathway does occur, it may not be the major route of activation and DNA binding in mouse liver and lung. oup.comoup.com

| Cell Line | Expressed Enzyme | Compound | DNA Adduct Level (adducts/10⁸ nucleotides) |

|---|---|---|---|

| V79MZh1A1 | CYP1A1 | DBC | 24.5 ± 7.2 |

| V79MZh1A2 | CYP1A2 | DBC | 0.7 ± 0.2 |

| V79MZ | None | DBC | Not Detectable |

Beyond the formation of bulky adducts, DBC exposure is associated with other forms of DNA damage, including DNA strand breaks and oxidative damage. nih.gov Studies have demonstrated that exposure of human keratinocytes to DBC leads to a significant increase in DNA strand breaks, which can be single- or double-strand breaks. nih.gov This type of damage can arise from the processing of other DNA lesions, such as apurinic sites left by the removal of unstable adducts, or through direct action of reactive metabolites.

There is also evidence that DBC can induce oxidative stress, leading to oxidative DNA damage. researchgate.net The generation of reactive oxygen species (ROS) during the metabolic processing of DBC can damage DNA through the oxidation of DNA bases, for example, forming 8-oxo-2'-deoxyguanosine (8-oxodG), or by inducing strand breaks. researchgate.netcore.ac.uk The Comet assay, modified with repair-specific enzymes like formamidopyrimidine DNA glycosylase (Fpg), has been used to detect such oxidative base modifications following exposure to DBC derivatives, suggesting that oxidative damage is a component of its genotoxic mechanism. nih.gov

Mutagenic Potential and Mechanisms

The DNA damage induced by 7H-Dibenzo[c,g]carbazole can lead to permanent genetic alterations, or mutations, which are a key step in the process of carcinogenesis.

The mutagenic potential of DBC and its metabolites has been evaluated in bacterial reverse mutation assays, commonly known as the Ames test. nih.gov In standard plate-incorporation assays using Salmonella typhimurium strains TA98 and TA100, DBC was not mutagenic, either with or without an external metabolic activation system (S9 mix). nih.gov However, in a forward mutation assay using Salmonella strain TM677, DBC was found to be mutagenic. nih.gov Furthermore, several metabolites of DBC generated by rat-liver microsomes were shown to be directly mutagenic in this assay, indicating that specific metabolic products are the ultimate mutagens. nih.gov

In animal models, DBC has been shown to be a potent carcinogen that induces specific patterns of mutations in critical cancer-related genes. nih.gov In strain A/J mice, a model highly susceptible to lung tumor induction, DBC treatment resulted in a high frequency of mutations in the K-ras oncogene. nih.gov A striking finding was that the vast majority (80%) of these mutations were A→T transversions located at the third base of codon 61. nih.gov This specific mutation pattern is unusual for chemically induced lung tumors in this mouse strain and is consistent with the formation of bulky, replication-blocking DNA adducts, potentially at adenine bases. nih.gov

| Gene | Codon | Mutation Type | Frequency |

|---|---|---|---|

| K-ras | 61 (CAA) | A→T Transversion (CTA) | 80% |

Formation of Arylnitrenium Ions as Proposed Active Electrophiles

The genotoxicity of 7H-Dibenzo[c,g]carbazole (DBC) is contingent upon its metabolic activation into reactive intermediates capable of covalently binding to cellular macromolecules like DNA. Structure-biological studies propose two primary pathways for this bioactivation: one involving oxidation at the carbon atoms of the aromatic rings and another at the pyrrole (B145914) nitrogen. nih.gov

Activation via the pyrrole nitrogen is a critical pathway believed to be linked to the compound's tissue-specific carcinogenicity. nih.gov This process, primarily mediated by Cytochrome P450 (CYP) enzymes, involves the N-oxidation of the carbazole (B46965) nitrogen. This leads to the formation of a highly unstable N-hydroxy intermediate. Subsequent esterification (e.g., by sulfotransferases or acetyltransferases) and heterolytic cleavage of the N-O bond results in the generation of a highly reactive and electrophilic arylnitrenium ion.

This carbazolyl nitrenium cation is considered a key ultimate carcinogenic metabolite. Its electrophilic nature allows it to readily attack nucleophilic sites on DNA bases, leading to the formation of covalent DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired, thus initiating the process of carcinogenesis. The specific pathway of biotransformation and the resulting reactive electrophiles may be connected to the observed tissue and organ specificity of DBC's carcinogenic effects. nih.gov

Carcinogenic Activity and Tumorigenesis

7H-Dibenzo[c,g]carbazole is a potent carcinogen, demonstrating both local and systemic effects in numerous experimental animal models. nih.gov Its ability to induce tumors is not restricted to the site of application but extends to distant organs, highlighting its broad carcinogenic potential following metabolic activation.

Experimental studies in various animal models, including mice and hamsters, have firmly established the carcinogenic activity of DBC. epa.gov The compound induces tumors at the site of administration (local carcinogenicity) as well as in organs distant from the application site (systemic carcinogenicity). For instance, topical application on mouse skin results in the formation of skin tumors, but also leads to the development of liver tumors, demonstrating a systemic effect. epa.gov Similarly, administration via intratracheal instillation in hamsters leads to tumors throughout the respiratory system. sci-hub.se Oral administration in mice has been shown to induce tumors in the forestomach and liver. epa.govca.gov This capacity to induce tumors through multiple exposure routes and in different species underscores its classification as a significant chemical carcinogen. epa.gov

The carcinogenic effects of 7H-Dibenzo[c,g]carbazole are marked by a distinct pattern of organ specificity, which can be influenced by the route of administration and the animal model used.

Respiratory System: In Syrian golden hamsters, intratracheal instillation of DBC is highly effective at inducing tumors in the respiratory tract. sci-hub.se These tumors, predominantly papillomas and squamous cell carcinomas, are found in the larynx, trachea, and bronchi. sci-hub.se

Liver: DBC is a potent hepatocarcinogen, particularly in rodents. researchgate.netnih.gov Following topical application or administration by stomach tube in mice, a high incidence of liver tumors, including hepatocellular adenomas and carcinomas, has been observed. epa.govepa.gov

Skin: Topical application of DBC on mouse skin effectively induces both benign and malignant skin tumors. epa.govepa.gov

Forestomach: Oral gavage studies in mice have shown that DBC can cause squamous carcinoma of the forestomach. ca.gov

The table below summarizes key findings from animal carcinogenicity studies.

| Animal Model | Route of Administration | Target Organ(s) | Tumor Types |

| Syrian Golden Hamster | Intratracheal Instillation | Respiratory Tract (Larynx, Trachea, Bronchi) | Papillomas, Squamous Cell Carcinomas sci-hub.se |

| Mouse (Hsd:ICR(Br)) | Topical Application | Skin, Liver | Skin Tumors, Hepatocellular Lesions epa.gov |

| Mouse (CBA and Strong A) | Oral Gavage | Forestomach, Liver | Squamous Carcinoma, Liver Lesions ca.gov |

| Mouse (Strain A/J) | Intraperitoneal Injection | Lung | Lung Adenomas epa.gov |

Beyond its role as a tumor initiator through DNA damage, 7H-Dibenzo[c,g]carbazole also exhibits tumor-promoting activities. These mechanisms involve the disruption of normal cellular processes that regulate growth and communication. Studies in rat liver epithelial cells suggest that the hepatocarcinogenic effects of DBC are supported by multiple toxic events that contribute to tumor promotion. nih.govresearchgate.net

Key mechanisms include:

Activation of the Aryl Hydrocarbon Receptor (AhR): DBC is an efficient activator of AhR. This activation leads to the downstream induction of metabolic enzymes, such as Cytochrome P450 1A1 (CYP1A1) and CYP1A2, which can enhance the metabolic activation of DBC itself, creating a feedback loop that increases the formation of genotoxic metabolites. nih.gov

Inhibition of Gap Junctional Intercellular Communication (GJIC): DBC is an effective inhibitor of GJIC, the direct exchange of ions and small molecules between adjacent cells. nih.govresearchgate.net Disruption of this communication pathway is a hallmark of tumor promoters, as it can interfere with the homeostatic control of cell growth and differentiation, allowing initiated cells to proliferate uncontrollably.

Stimulation of Cell Proliferation: In certain cell models, DBC and its metabolites can cause an accumulation of cells in the S-phase of the cell cycle and stimulate the proliferation of contact-inhibited cells. nih.gov This mitogenic stimulation provides a growth advantage to initiated cells, facilitating their clonal expansion into tumors.

Cellular Responses and Signaling Pathway Perturbations

The genotoxicity of 7H-Dibenzo[c,g]carbazole manifests at the chromosomal level through the induction of micronuclei. nih.gov Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their formation is a well-established indicator of genotoxic events.

A study using genetically engineered Chinese hamster V79 cells expressing human cytochrome P4501A1 (V79MZh1A1) demonstrated that DBC causes a dose-dependent increase in the frequency of micronuclei. nih.gov In contrast, the parental V79MZ cell line, which lacks this metabolic capability, showed no significant increase, confirming that metabolic activation is a prerequisite for this clastogenic and/or aneugenic activity. nih.gov

Crucially, immunostaining of the kinetochore, a protein structure on the chromosome where spindle fibers attach, revealed that DBC induces approximately equal levels of both kinetochore-positive (C+) and kinetochore-negative (C-) micronuclei. nih.gov

Kinetochore-negative (C-) micronuclei arise from acentric chromosome fragments, indicating a clastogenic effect (chromosome breakage).

Kinetochore-positive (C+) micronuclei result from the loss of entire chromosomes, indicating an aneugenic effect. This aneugenicity points directly to the disruption of the mitotic spindle apparatus, interfering with the proper segregation of chromosomes during cell division.

Apoptosis and Other Cellular Processes

7H-Dibenzo[c,g]carbazole (DBC), a potent environmental carcinogen, triggers programmed cell death, or apoptosis, in addition to its well-documented genotoxic effects like DNA adduct formation. nih.gov Studies in mouse liver following topical administration of DBC have shown a dose-dependent increase in the apoptotic index, with the most significant cell death occurring in the periportal areas of the liver. nih.gov The induction of apoptosis appears to be linked to the cell's ability to metabolize DBC, as human liver cell lines that produce detectable metabolites and DBC-DNA adducts are the ones that undergo apoptosis. researchgate.netepa.gov

Beyond apoptosis, DBC and some of its derivatives also impact other critical cellular processes. The potent liver carcinogens DBC and its derivative 5,9-dimethyldibenzo[c,g]carbazole (DiMeDBC) can cause an accumulation of cells in the S-phase of the cell cycle. nih.gov Furthermore, DiMeDBC has been found to stimulate cell proliferation in contact-inhibited rat liver epithelial cells, a mode of action that could contribute to its hepatocarcinogenicity. nih.gov

Reactive Oxygen Species Generation and Oxidative Stress

The genotoxicity of 7H-Dibenzo[c,g]carbazole (DBC) and its derivatives is not solely due to direct DNA binding but is also linked to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. researchgate.net Co-exposure of human skin keratinocytes to DBC derivatives and UVA radiation leads to significant increases in intracellular ROS and oxidative damage to DNA. researchgate.net

One proposed mechanism for ROS generation involves the metabolic activation of these compounds by cytochrome P450 (CYP) enzymes. For instance, the potent aryl hydrocarbon receptor (AhR) agonist 5,9-dimethyldibenzo[c,g]carbazole (DiMeDBC) is a strong inducer of CYP1A1. nih.govresearchgate.net It is hypothesized that DiMeDBC/CYP1A1-mediated uncoupling can lead to the production of ROS. researchgate.net This is supported by findings that exposure of cells to DiMeDBC can lead to an increase in DNA damage recognized by the Fpg protein, which specifically detects oxidative base modifications like 8-oxoguanine. nih.gov This suggests that oxidative stress is a significant contributor to the genotoxicity of certain DBC derivatives. nih.govnih.gov

p53 Protein and Histone H2AX Phosphorylation

The tumor suppressor protein p53 and the histone variant H2AX are critical sensors of DNA damage, and both are activated in response to 7H-Dibenzo[c,g]carbazole (DBC) exposure. Following treatment with DBC and its potent carcinogenic derivative 5,9-dimethyldibenzo[c,g]carbazole (DiMeDBC), a significant increase in the phosphorylation of p53 at the Serine-15 residue is observed in rat liver epithelial cells. nih.govresearchgate.net This phosphorylation is a key step in the activation of p53, which can then trigger cell cycle arrest or apoptosis. nih.govnih.gov While total p53 expression levels may not change, nuclear staining confirms the activation and translocation of the protein to the nucleus where it exerts its function. nih.gov

In conjunction with p53 activation, DBC and its genotoxic derivatives also induce the phosphorylation of histone H2AX at Serine-139, forming γ-H2AX. researchgate.netmdpi.com This modification serves as a crucial early signal for the presence of DNA double-strand breaks, a severe form of DNA damage. mdpi.com The formation of γ-H2AX helps to recruit a host of DNA repair proteins to the site of damage, initiating the cellular response to repair the lesion. nih.gov Studies in human keratinocytes have shown that both DBC and its sarcomagenic derivative N-methyl-DBC (N-MeDBC) induce significant phosphorylation of both p53 and histone H2AX, correlating with the induction of DNA strand breaks and adducts. mdpi.com

Structure-Activity Relationships in Genotoxicity and Carcinogenicity of 7H-Dibenzo[c,g]carbazole Derivatives

The genotoxic and carcinogenic potential of 7H-Dibenzo[c,g]carbazole (DBC) is significantly influenced by its chemical structure, and modifications to the parent molecule can drastically alter its biological activity, metabolic activation, and tissue specificity. nih.gov Structure-biological studies indicate two primary sites of activation: the ring carbon atoms and the pyrrole nitrogen. nih.gov The specific pathway of biotransformation is believed to be linked to the tissue-specific carcinogenicity of its derivatives. nih.gov

Methylation: Substitution at the nitrogen (N-methyl-DBC or MeDBC) or at the 5 and 9 carbon positions (5,9-dimethyl-DBC or DiMeDBC) results in derivatives with distinct carcinogenic profiles.

DBC is a potent carcinogen in both the liver and skin. nih.gov

N-methyl-DBC (MeDBC) is a tissue-specific sarcomagen, inducing tumors in the skin but lacking the hepatocarcinogenic potential of the parent compound. researchgate.netnih.gov This suggests the heterocyclic nitrogen plays a crucial role in liver carcinogenicity. researchgate.net

5,9-dimethyl-DBC (DiMeDBC) is a specific hepatocarcinogen. mdpi.com

The tissue specificity is closely related to the expression of metabolic enzymes. Cytochrome P450 (CYP) 1A1 is primarily involved in the activation of DBC and MeDBC, while CYP1A2 is implicated in DiMeDBC metabolism. nih.gov For example, in human keratinocytes which mainly express CYP1A1, DBC and MeDBC are genotoxic, whereas the hepatocarcinogen DiMeDBC shows no significant genotoxic activity. mdpi.com This highlights how differential enzyme expression in various tissues contributes to the specific tropism of these carcinogens. mdpi.com

Hydroxylation and Nitration: The position of hydroxyl or nitro groups on the DBC ring system also dramatically affects mutagenicity.

Hydroxy Derivatives: Phenolic metabolites are major products of DBC metabolism. researchgate.net Hydroxylation can either enhance or decrease genotoxicity. 3-hydroxy-DBC and 4-hydroxy-DBC, for example, produce higher levels of DNA adducts in skin, lung, and liver than the parent DBC. nih.gov In contrast, 1-, 5-, 6-, or 13-c-hydroxy derivatives did not form detectable DNA adducts. nih.gov In mutagenicity assays, 2-OH-DBC, 3-OH-DBC, and 4-OH-DBC all showed higher mutagenic activity than DBC itself. acs.org

Nitro Derivatives: Nitration generally increases the mutagenic potential of DBC. acs.org 5,9-Dinitro-DBC exhibits a stronger mutagenic response than 5-nitro-DBC. acs.org This is partly because the electron-withdrawing nitro groups facilitate the metabolic reduction required for their activation. acs.org Furthermore, hydroxylated derivatives of 5-nitro-DBC are more mutagenic than 5-nitro-DBC, indicating that both nitroreduction and ring oxidation are key activation pathways. acs.org The relative mutagenicities of these isomers are consistent with the resonance stabilization of the arylnitrenium ion, the proposed ultimate electrophile. acs.org

Table 1: Comparative Effects of 7H-Dibenzo[c,g]carbazole and its Methyl Derivatives

| Compound | Primary Carcinogenic Target(s) | Key Metabolic Enzyme(s) | Effect on p53 Phosphorylation (Ser15) | Apoptosis Induction |

|---|---|---|---|---|

| 7H-Dibenzo[c,g]carbazole (DBC) | Liver, Skin nih.gov | CYP1A1 nih.gov | Significant Increase nih.gov | Yes nih.gov |

| N-methyl-DBC (MeDBC) | Skin (Sarcomagen) nih.gov | CYP1A1 nih.gov | No significant effect nih.gov | No nih.gov |

| 5,9-dimethyl-DBC (DiMeDBC) | Liver mdpi.com | CYP1A2 researchgate.net | Significant Increase nih.gov | Yes nih.gov |

Table 2: Mutagenicity of Hydroxy and Nitro Derivatives of 7H-Dibenzo[c,g]carbazole

| Compound | Relative Mutagenicity vs. Parent Compound | Key Metabolic Activation Pathway(s) |

|---|---|---|

| 3-OH-DBC | Higher acs.org | Ring Oxidation acs.org |

| 4-OH-DBC | Higher acs.org | Ring Oxidation acs.org |

| 5-Nitro-DBC | Higher (in some assays) acs.org | Nitroreduction acs.org |

| 5,9-Dinitro-DBC | Higher than 5-Nitro-DBC acs.org | Nitroreduction acs.org |

| Hydroxy-5-Nitro-DBCs | Higher than 5-Nitro-DBC acs.org | Nitroreduction and Ring Oxidation acs.org |

Advanced Research Methodologies for Investigating 7h Dibenzo C,g Carbazole

In Vitro Cellular Model Systems in Mechanistic Studies

In vitro models are crucial for dissecting the molecular pathways involved in DBC's bioactivation and genotoxicity. These systems offer a controlled environment to study cellular responses, metabolic processes, and the specific enzymes involved in converting DBC into its more harmful derivatives.

Rodent Cell Lines (e.g., Chinese hamster V79 cells, rat liver cells)

Rodent cell lines have been instrumental in elucidating the mutagenic properties of DBC and the role of specific metabolic enzymes in its activation.

Chinese Hamster V79 Cells:

Chinese hamster V79 cells are a widely used model in genetic toxicology due to their stable karyotype and rapid growth. cytion.com Genetically engineered V79 cell lines that stably express specific human cytochrome P450 enzymes have been particularly useful for studying DBC metabolism. nih.gov For instance, V79 cells expressing human CYP1A1 show a significant increase in 6-thioguanine (B1684491) resistant mutations when exposed to DBC, indicating that CYP1A1 is directly involved in activating DBC to a mutagenic form. nih.gov Similarly, V79 cells expressing human CYP1A2 also show elevated mutation levels when treated with DBC. nih.gov

Studies using V79 cells have also investigated the clastogenic (chromosome-damaging) and aneugenic (affecting chromosome number) potential of DBC. In V79 cells expressing human CYP1A1, DBC was found to induce a dose-dependent increase in micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. epa.gov

Rat Liver Cells:

Primary cultures of rat liver cells provide a system that more closely mimics the metabolic capabilities of the liver in vivo. Studies using these cells have shown that they metabolize DBC predominantly to phenolic derivatives, such as 2-OH-DBC and 3-OH-DBC. oup.com The rate of DBC metabolism in rat liver cells has been observed to be significantly faster than that of benzo[a]pyrene (B130552) at higher concentrations. oup.com

Furthermore, co-cultivation systems using rat hepatocytes and V79 cells have been employed to assess the mutagenic potential of DBC and its metabolites. oup.com In these systems, the rat hepatocytes metabolize the DBC, and the resulting metabolites can then induce mutations in the adjacent V79 cells. oup.com

Interactive Data Table: Genotoxicity of 7H-Dibenzo[c,g]carbazole in Rodent Cell Lines

| Cell Line | Key Findings | References |

| Chinese Hamster V79 | Mutagenic in cells expressing human CYP1A1 and CYP1A2. | nih.gov |

| Induces micronuclei in cells expressing human CYP1A1. | epa.gov | |

| Rat Liver Cells | Metabolizes DBC primarily to phenols. | oup.com |

| DBC metabolites are mutagenic in co-culture systems. | oup.com |

Microsomal Enzyme Assays (e.g., rat liver microsomes, hamster liver microsomes)

Microsomal enzyme assays are a fundamental in vitro technique used to study the metabolism of xenobiotics like DBC. Microsomes are vesicles formed from the endoplasmic reticulum of cells, and they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Rat Liver Microsomes:

Studies using liver microsomes from rats, particularly those pre-treated with inducers of cytochrome P450 enzymes like 3-methylcholanthrene (B14862) (MC), have been crucial in identifying the metabolic pathways of DBC. nih.govnih.gov These assays have shown that rat liver microsomes metabolize DBC to several monohydroxylated derivatives (phenols) and a dihydrodiol. nih.gov The major phenolic metabolites identified include 2-OH-DBC, 3-OH-DBC, and 5-OH-DBC. nih.gov The induction of P450 enzymes with MC significantly increases the metabolism of DBC in rat liver microsomes. nih.gov It has also been demonstrated that activation of DBC by rat liver microsomes can lead to the formation of depurinating DNA adducts through a one-electron oxidation mechanism. nih.govacs.org

Hamster Liver Microsomes:

Similar to rat liver microsomes, hamster liver microsomes are used to investigate the species-specific metabolism of DBC. The metabolic profile of DBC in hamster liver microsomes is generally similar to that in rats, producing a range of phenolic metabolites. oup.com

In Vivo Animal Models for Carcinogenicity and Toxicokinetic Studies

In vivo animal models are indispensable for understanding the carcinogenic potential and toxicokinetics (absorption, distribution, metabolism, and excretion) of DBC in a whole organism. These models allow for the study of tumor development in target tissues and the influence of genetic factors on susceptibility to DBC-induced cancer.

Mouse Models (e.g., Ahr(-/-) mice, A/J mice)

Mice are a commonly used animal model in cancer research due to their genetic tractability and relatively short lifespan.

Ahr(-/-) Mice:

The Aromatic hydrocarbon receptor (Ahr) is a key regulator of the expression of several drug-metabolizing enzymes, including those in the CYP1 family. Ahr knockout (Ahr(-/-)) mice, which lack a functional Ahr, have been used to investigate the role of Ahr-regulated genes in the detoxification of DBC. researchgate.net Studies have shown that DBC-DNA adduct levels are significantly higher in Ahr(-/-) mice compared to wild-type mice, suggesting that the induction of Ahr-regulated genes, such as CYP1 enzymes, plays a protective role by decreasing the genotoxicity of DBC. researchgate.net

A/J Mice:

The A/J mouse strain is particularly susceptible to lung tumor development and is often used as a model for lung carcinogenesis. Studies in A/J mice have demonstrated a dose-related lung tumor response to DBC. oup.com A single intraperitoneal injection of DBC can induce a significant number of lung tumors. oup.com The formation of DBC-DNA adducts in the lung tissue of these mice has been correlated with tumor development. oup.com A notable finding in DBC-induced lung tumors in A/J mice is a high frequency of A-to-T transversions in the K-ras gene, a critical oncogene in lung cancer. oup.com

Interactive Data Table: Carcinogenicity of 7H-Dibenzo[c,g]carbazole in Mouse Models

| Mouse Model | Key Findings | References |

| Ahr(-/-) Mice | Higher levels of DBC-DNA adducts compared to wild-type. | researchgate.net |

| A/J Mice | Dose-dependent induction of lung tumors. | oup.com |

| High frequency of K-ras mutations in lung tumors. | oup.com |

Hamster Models (e.g., Syrian golden hamsters)

Hamsters, particularly the Syrian golden hamster, have been a valuable model for studying respiratory tract carcinogenesis induced by environmental pollutants.

Syrian Golden Hamsters:

Intratracheal instillation of DBC in Syrian golden hamsters has been shown to be a highly potent method for inducing respiratory tract tumors. tandfonline.comnih.govosti.gov These tumors occur in the larynx, trachea, bronchi, and lungs, with a predominance in the trachea and bronchi. tandfonline.comnih.govosti.gov The most common types of tumors observed are papillomas and squamous cell carcinomas. tandfonline.comnih.govosti.gov Studies have shown a high incidence of respiratory tract tumors even without the use of a carrier dust, highlighting the potent carcinogenic effect of DBC in this model system. tandfonline.comnih.govosti.gov

Interactive Data Table: Carcinogenicity of 7H-Dibenzo[c,g]carbazole in Hamster Models

| Hamster Model | Key Findings | References |

| Syrian Golden Hamster | High incidence of respiratory tract tumors following intratracheal instillation. | tandfonline.comnih.govosti.gov |

| Tumors predominantly located in the trachea and bronchi. | tandfonline.comnih.govosti.gov | |

| Induces papillomas and squamous cell carcinomas. | tandfonline.comnih.govosti.gov |

Computational Chemistry and Molecular Modeling Approaches

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for investigating the interactions between 7H-Dibenzo[c,g]carbazole and biological macromolecules at an atomic level. These methods have been particularly useful in understanding the metabolic activation of DBC by cytochrome P450 enzymes.

A significant study employed molecular docking and MD simulations to explore the metabolism of DBC in human cytochrome P450 1A1 (CYP1A1). digitellinc.comnih.gov The simulations revealed that DBC can bind to the active site of CYP1A1 in two primary orientations, or modes. digitellinc.comnih.gov These binding modes are stabilized predominantly by nonpolar solvation interactions. digitellinc.comnih.gov The formation of these distinct binding modes is influenced by hydrogen bonds between the DBC molecule and specific amino acid residues within the enzyme's active site, namely Asp320 in mode 1 and Ser116 in mode 2. nih.gov Crucially, the study identified mode 1 as the "reactive" conformation, meaning it is the orientation that leads to metabolic transformation, while mode 2 is considered non-reactive. nih.gov

In a different context, a virtual screening study utilized molecular docking to identify potential anticancer agents. tandfonline.comnih.gov In this research, 7H-Dibenzo[c,g]carbazole was identified as one of four potent compounds with a significant binding affinity for the WDR5-MYC protein complex, a therapeutic target in breast cancer. tandfonline.comnih.gov The docking results showed a strong binding energy, and subsequent MD simulations predicted the stability of the compound within the protein's active pocket, highlighting its potential for further development as a therapeutic agent. tandfonline.comnih.gov

Table 2: Molecular Docking and MD Simulation Findings for 7H-Dibenzo[c,g]carbazole

| System Studied | Key Findings | Computational Methods | Reference |

| DBC and human CYP1A1 | Two binding modes identified (Mode 1 and Mode 2). Mode 1 is the reactive conformation. Binding is driven by nonpolar interactions and hydrogen bonds with Asp320 and Ser116. | Molecular Docking, Molecular Dynamics (MD) Simulations | digitellinc.comnih.gov |

| DBC and WDR5-MYC protein | Identified as a potent compound with significant docking energy. The complex is stable in MD simulations. | Molecular Docking, Molecular Dynamics (MD) Simulations | tandfonline.comnih.gov |

Quantum mechanical (QM) calculations and hybrid QM/molecular mechanics (QM/MM) methods provide a deeper understanding of the chemical reactions involved in the metabolism of 7H-Dibenzo[c,g]carbazole. These approaches can elucidate reaction mechanisms and predict the energetics of metabolic transformations.

In the study of DBC metabolism by CYP1A1, QM calculations were employed to investigate the reaction mechanism following the binding of DBC in the active site. digitellinc.comnih.gov The calculations revealed that DBC is primarily metabolized through a distinct electrophilic addition-rearrangement mechanism. nih.gov This advanced computational approach allowed for the determination of the energy barrier for this reaction, which was calculated to be 21.74 kcal/mol. nih.gov Such calculations are critical for understanding the feasibility and kinetics of specific metabolic pathways. The accuracy of QM calculations in exploring reaction mechanisms within enzymes is widely acknowledged in the scientific community. researchgate.net

QM/MM methods, which combine the high accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding protein environment, are increasingly being used to study the reactivity of compounds like DBC within complex biological systems. researchgate.netacs.orgacs.org These methods allow for a more accurate representation of the enzyme's influence on the chemical reaction, including steric and electrostatic effects, which cannot be fully captured by QM calculations in a vacuum. acs.org

The combination of molecular modeling techniques has been pivotal in elucidating the intricate details of how 7H-Dibenzo[c,g]carbazole binds to metabolic enzymes and the subsequent mechanisms of its transformation.

The investigation into DBC's metabolism by human CYP1A1 provides a clear example of this elucidation. digitellinc.comnih.gov The study demonstrated that the binding of DBC within the enzyme's active site is primarily governed by nonpolar solvation energies. nih.gov The orientation of the bound DBC is anchored by specific hydrogen bonds: one with the amino acid residue Asp320, which leads to a "reactive" conformation (Mode 1), and another with Ser116, resulting in a non-reactive conformation (Mode 2). nih.gov

Table 3: Enzyme-Substrate Binding and Metabolic Mechanism of 7H-Dibenzo[c,g]carbazole with CYP1A1

| Aspect | Description | Reference |

| Binding Interactions | Primarily nonpolar solvation energies. Hydrogen bonding with Asp320 (reactive mode) and Ser116 (non-reactive mode). | nih.gov |

| Reactive Site | The C5 position of the 7H-Dibenzo[c,g]carbazole molecule. | nih.gov |

| Metabolic Mechanism | Electrophilic addition-rearrangement. | nih.gov |

| Energy Barrier | 21.74 kcal/mol. | nih.gov |

Analytical Techniques for Identification and Quantitation in Biological Samples

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the study of 7H-Dibenzo[c,g]carbazole and its metabolites in various biological matrices. Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying specific compounds.